molecular formula C9H17N3 B11735518 ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735518
M. Wt: 167.25 g/mol
InChI Key: QXADYYCQOMESIR-UHFFFAOYSA-N
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Description

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom of the pyrazole ring, a propyl group at the 1-position, and a methylamine group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available starting materials The process includes the formation of the pyrazole ring, followed by functionalization at the 1- and 4-positionsThe reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-pyrazole-4-carbaldehyde
  • Ethyl-1H-pyrazole-4-carboxylate
  • 1-Propyl-1H-pyrazole-4-methanol

Uniqueness

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a unique pyrazole ring structure, exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Structural Characteristics

This compound features:

  • Pyrazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Substituents : An ethyl group at the 1-position and a propyl group at the 1-position of the pyrazole ring.

This unique structure contributes to its interaction with various biological targets, which is critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise mechanisms depend on the specific application and context of use, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes by occupying their active sites.
  • Receptor Modulation : It can alter receptor functions, influencing cellular signaling pathways.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
A54926.00
Hep-23.25

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate significant activity against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in several studies, indicating its potential for therapeutic applications in inflammatory diseases. The exact mechanism involves modulation of inflammatory pathways through enzyme inhibition.

Case Study: Anticancer Activity

A study conducted by Wei et al. explored the effects of various pyrazole derivatives on A549 lung cancer cells, revealing that this compound exhibited significant growth inhibition with an IC50 value of 26 µM. The study emphasized the importance of structural modifications in enhancing anticancer activity ( ).

Case Study: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, five pyrazole derivatives, including this compound, were tested against common pathogens. The results showed that this compound had notable bactericidal effects, particularly against Staphylococcus species ( ).

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-3-5-12-8-9(7-11-12)6-10-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

QXADYYCQOMESIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC

Origin of Product

United States

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